molecular formula C9H6N2O B1423608 6-Hydroxy-1H-indole-4-carbonitrile CAS No. 1082040-53-6

6-Hydroxy-1H-indole-4-carbonitrile

Cat. No. B1423608
CAS RN: 1082040-53-6
M. Wt: 158.16 g/mol
InChI Key: AUCRMXTVWCXBBK-UHFFFAOYSA-N
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Description

6-Hydroxy-1H-indole-4-carbonitrile is a chemical compound . It is used as a reactant for the preparation of tryptophan dioxygenase inhibitors pyridyl-ethenyl-indoles as potential anticancer immunomodulators .


Chemical Reactions Analysis

Indoles are versatile and common nitrogen-based heterocyclic scaffolds and are frequently used in the synthesis of various organic compounds . They have been extensively explored in drug discovery, yielding a vast array of biologically active compounds with broad therapeutic potential .


Physical And Chemical Properties Analysis

6-Hydroxy-1H-indole-4-carbonitrile is a white to off-white shiny crystalline powder . Its molecular weight is 158.16 .

Scientific Research Applications

Medicine: Antiviral Applications

6-Hydroxy-1H-indole-4-carbonitrile derivatives have shown promise as antiviral agents. For instance, certain indole derivatives have been reported to exhibit inhibitory activity against influenza A, with one compound demonstrating an IC50 value of 7.53 μmol/L and a high selectivity index . This suggests potential for the development of new antiviral drugs that could be effective in treating or preventing influenza outbreaks.

Agriculture: Plant Growth Regulation

Indole compounds, including derivatives of 6-Hydroxy-1H-indole-4-carbonitrile, play a significant role in plant biology as growth regulators. Indole-3-acetic acid, for example, is a plant hormone derived from tryptophan degradation and is essential for plant growth and development . Research in this area could lead to enhanced agricultural productivity through the synthesis of novel growth-promoting compounds.

Material Science: Chemical Synthesis

In material science, 6-Hydroxy-1H-indole-4-carbonitrile serves as a reactant in various chemical synthesis processes. It has been used in the stereoselective preparation of γ-lactones and in iridium-catalyzed borylation reactions . These reactions are crucial for creating complex molecules that could have applications in developing new materials or chemical sensors.

Environmental Science: Pollution Mitigation

Indole derivatives are being explored for their potential use in environmental science, particularly in pollution mitigation. The biochemical properties of these compounds could be harnessed to develop treatments that reduce the impact of pollutants on ecosystems . Further research may uncover ways to utilize these compounds in bioremediation processes.

Biochemistry: Enzyme Inhibition

In biochemistry, 6-Hydroxy-1H-indole-4-carbonitrile derivatives have been investigated as enzyme inhibitors. They have shown potential as inhibitors of tryptophan dioxygenase, which could have implications in cancer treatment as this enzyme is involved in the body’s immune response to cancer cells . This line of research is crucial for the development of new therapeutic strategies.

Pharmacology: Drug Development

The pharmacological activity of indole derivatives, including those related to 6-Hydroxy-1H-indole-4-carbonitrile, is a rich field of study. These compounds have been associated with a broad spectrum of biological activities, such as anti-inflammatory, anticancer, and analgesic effects . Understanding these activities can lead to the development of new drugs with improved efficacy and reduced side effects.

Future Directions

Indole derivatives have been extensively explored for their potential as anti-tubercular agents . The success of computer-aided drug design in the fields of cancer and anti-viral drugs has accelerated in silico studies in antibacterial drug development . This suggests that there is potential for further exploration of 6-Hydroxy-1H-indole-4-carbonitrile in drug development.

Mechanism of Action

properties

IUPAC Name

6-hydroxy-1H-indole-4-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6N2O/c10-5-6-3-7(12)4-9-8(6)1-2-11-9/h1-4,11-12H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AUCRMXTVWCXBBK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CNC2=CC(=CC(=C21)C#N)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90694619
Record name 6-Hydroxy-1H-indole-4-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90694619
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

158.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Hydroxy-1H-indole-4-carbonitrile

CAS RN

1082040-53-6
Record name 6-Hydroxy-1H-indole-4-carbonitrile
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1082040-53-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 6-Hydroxy-1H-indole-4-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90694619
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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